N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Overview
Description
“N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine” is a chemical compound with the empirical formula C10H19N3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 181.28 . The SMILES string for this compound isCC1=C(CNC(C)C)C(C)=NN1C
, which provides a text representation of the compound’s structure.
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and characterized, showing potential applications in various scientific research areas. For instance, the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds was achieved through the reaction of hydroxymethyl pyrazole derivatives with primary amines. These compounds were characterized using techniques like FT-IR, UV-visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography. The biological activity of these compounds against breast cancer and microbes has been confirmed, indicating their potential for further pharmacological studies (Titi et al., 2020).
Development of Key Intermediates for CCR5 Antagonists
Another significant application involves the development of key intermediates for CCR5 antagonists, crucial for HIV treatment strategies. A new and efficient synthesis method for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a vital intermediate for the CCR5 antagonist TAK-779, was described. This method achieved a 78% isolated yield using only commercially available reagents, showcasing an advancement in the synthesis of pharmaceutical intermediates (Hashimoto et al., 2002).
Cobalt(II) Complexes and Catalytic Applications
The formation of cobalt(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands demonstrated the versatility of pyrazole derivatives in catalysis and material science. These complexes exhibited different coordination geometries and showed significant activity for methyl methacrylate (MMA) polymerization, producing high molecular weight poly(methylmethacrylate) with a narrow polydispersity index. Such findings open new avenues for the development of catalysts and materials based on pyrazole derivatives (Choi et al., 2015).
Electrophilic Cyclization in Organic Synthesis
Electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been explored, leading to the formation of various heterocyclic compounds. This process underscores the role of pyrazole derivatives in organic synthesis, offering pathways to novel compounds with potential applications in medicinal chemistry and material science (Bondarenko et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned, related compounds such as hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . This suggests that “N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride” and similar compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that many similar compounds interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds often influence multiple pathways, leading to a variety of downstream effects .
Result of Action
The effects are typically a result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Biochemical Analysis
Biochemical Properties
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways of other compounds .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in metabolic activities and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause hepatotoxicity and nephrotoxicity in animal models . Threshold effects are also observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites within the cell . These interactions can have downstream effects on other metabolic processes, leading to changes in cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-7-9(5-6-10-3)8(2)12(4)11-7;;/h10H,5-6H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXAFQDWBJHZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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